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Abstract

Tomopenem (formerly CS-023) is a novel 13-methylcarbapenem antibiotic with a broad
spectrum of activity that includes potent action against Pseudomonas aeruginosa, a notoriously
difficult-to-treat opportunistic pathogen. This technical guide provides an in-depth overview of
the in vitro activity of tomopenem against P. aeruginosa, summarizing key quantitative data,
detailing experimental methodologies, and illustrating its mechanism of action and relevant
experimental workflows. Tomopenem exhibits robust activity against both susceptible and
multidrug-resistant strains of P. aeruginosa, including those resistant to other carbapenems like
imipenem and meropenem. Its primary mechanism of action involves the high-affinity binding to
essential penicillin-binding proteins (PBPs), particularly PBP2 and PBP3, leading to the
disruption of cell wall synthesis and bactericidal effects. This guide is intended to be a valuable
resource for researchers and professionals in the fields of microbiology, infectious diseases,
and antibiotic drug development.

Introduction

Pseudomonas aeruginosa is a leading cause of nosocomial infections, particularly in
immunocompromised individuals and patients with cystic fibrosis. Its intrinsic and acquired
resistance to a wide range of antibiotics poses a significant clinical challenge. Carbapenems
have been a cornerstone in the treatment of serious P. aeruginosa infections, but their efficacy

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1683202?utm_src=pdf-interest
https://www.benchchem.com/product/b1683202?utm_src=pdf-body
https://www.benchchem.com/product/b1683202?utm_src=pdf-body
https://www.benchchem.com/product/b1683202?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Is increasingly threatened by the emergence of resistance mechanisms such as the production
of carbapenemases, upregulation of efflux pumps, and porin loss.

Tomopenem is a parenteral carbapenem distinguished by its enhanced spectrum of activity,
which includes methicillin-resistant Staphylococcus aureus (MRSA) and various multidrug-
resistant Gram-negative bacteria.[1][2] This document focuses specifically on its in vitro
performance against P. aeruginosa.

Mechanism of Action

The antibacterial activity of tomopenem, like other (-lactam antibiotics, stems from its ability to
inhibit the synthesis of the bacterial cell wall. This is achieved through the covalent binding to
and inactivation of essential penicillin-binding proteins (PBPs), which are enzymes crucial for
the final steps of peptidoglycan synthesis.

Tomopenem has demonstrated a high affinity for PBP2 and PBP3 in P. aeruginosa, which are
considered major lethal targets.[3][4][5] The binding to these specific PBPs results in
characteristic morphological changes in the bacteria, including the formation of short filaments
with bulges, ultimately leading to cell lysis and death.[3][4]
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Figure 1. Mechanism of action of tomopenem in P. aeruginosa.

Quantitative In Vitro Activity

The in vitro potency of an antibiotic is primarily assessed by its Minimum Inhibitory
Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth
of a bacterium.

Susceptibility of Clinical Isolates

Studies have demonstrated the potent activity of tomopenem against clinical isolates of P.
aeruginosa. The MIC at which 90% of isolates are inhibited (MIC90) is a key measure of an
antibiotic's overall effectiveness against a population of bacteria.

Geographic Origin

Antibiotic MIC90 (pg/mL) of Isolates Reference
Tomopenem 4 Europe [11[2]
Imipenem >16 Europe [1]
Meropenem =16 Europe [1]

Table 1. Comparative MIC90 values of tomopenem, imipenem, and meropenem against
European clinical isolates of Pseudomonas aeruginosa.

Activity Against Resistant Phenotypes

A critical attribute of a new antibiotic is its activity against strains that have developed
resistance to existing drugs. Tomopenem has shown promising activity against P. aeruginosa
mutants with various resistance mechanisms.
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P. aeruginosa Resistance Tomopenem MIC
. . Reference
Strain Type Mechanism(s) Range (ug/mL)

Overproduction of
Laboratory Mutants 05-8 [6]
AmpC B-lactamase

Overproduction of
MexAB-OprM efflux 05-8 [6]

pump

Overproduction of
MexCD-OprJ efflux 05-8 [6]

pump

Overproduction of

MexEF-OprN efflux 05-8 [6]
pump
OprD porin deficiency 0.5-8 [6]
Combinations of the
) 05-8 [6]

above mechanisms
Imipenem-Resistant ] 98% inhibited at < 8

o Various [1]
Clinical Isolates pg/mL
Meropenem-Resistant ] 94% inhibited at < 4

o Various [1]
Clinical Isolates pg/mL

Table 2. In vitro activity of tomopenem against various resistant phenotypes of Pseudomonas
aeruginosa.

Experimental Protocols

The following sections describe the standardized methodologies used to evaluate the in vitro
activity of tomopenem against P. aeruginosa.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method, in accordance with the Clinical and Laboratory Standards
Institute (CLSI) guidelines, is the standard procedure for determining the MIC of antibiotics.
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Protocol:

o Preparation of Antibiotic Dilutions: A stock solution of tomopenem is prepared and serially
diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter
plate.

e Inoculum Preparation:P. aeruginosa isolates are cultured on an appropriate agar medium for
18-24 hours. Colonies are then suspended in a saline solution to match the turbidity of a 0.5
McFarland standard. This suspension is further diluted in CAMHB to achieve a final inoculum
density of approximately 5 x 10"5 colony-forming units (CFU)/mL in each well of the
microtiter plate.

 Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

o Reading of Results: The MIC is determined as the lowest concentration of tomopenem that
completely inhibits visible growth of the bacteria.
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Figure 2. General workflow for MIC determination by broth microdilution.
Penicillin-Binding Protein (PBP) Affinity Assay

Competitive binding assays are used to determine the affinity of tomopenem for the PBPs of P.

aeruginosa.

Protocol:
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Membrane Preparation:P. aeruginosa is cultured to the mid-logarithmic growth phase, and
the cells are harvested. The cell envelope is isolated by sonication and ultracentrifugation.

Competitive Binding: The membrane preparations containing the PBPs are incubated with
increasing concentrations of tomopenem for a defined period (e.g., 30 minutes at 37°C).

Fluorescent Labeling: A fluorescently labeled penicillin, such as Bocillin FL, is added to the
mixture to bind to the PBPs that are not already occupied by tomopenem.

SDS-PAGE and Visualization: The PBP-antibiotic complexes are denatured and separated
by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The
fluorescently labeled PBPs are visualized using a molecular imager.

IC50 Determination: The concentration of tomopenem required to inhibit 50% of the binding
of the fluorescent penicillin (the IC50) is determined by densitometry, providing a measure of
binding affinity.[2]

Time-Kill Assays
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an
antibiotic over time.

Protocol:

Inoculum Preparation: A standardized inoculum of P. aeruginosa (e.g., 5 x 10"5to 5 x 10”6
CFU/mL) is prepared in CAMHB.

Exposure to Antibiotic: Tomopenem is added to the bacterial suspension at various
concentrations, typically multiples of the MIC (e.g., 1x, 2%, 4x MIC). A growth control without
any antibiotic is also included.

Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are
removed at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

Viable Cell Counting: The samples are serially diluted and plated on nutrient agar to
determine the number of viable bacteria (CFU/mL) at each time point.
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o Data Analysis: The results are plotted as log10 CFU/mL versus time. Bactericidal activity is
typically defined as a >3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Studies have reported a post-antibiotic effect (PAE) for tomopenem against P. aeruginosa of
approximately 1 hour, which is comparable to that of meropenem.[5] The PAE refers to the
suppression of bacterial growth that persists after a brief exposure to an antibiotic.
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Figure 3. General workflow for a time-kill assay.
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Conclusion

Tomopenem demonstrates potent in vitro activity against Pseudomonas aeruginosa, including
strains resistant to other carbapenems. Its high affinity for essential PBPs, particularly PBP2
and PBP3, underpins its effective bactericidal action. The data summarized in this guide
highlight the potential of tomopenem as a valuable therapeutic agent for the treatment of
infections caused by this challenging pathogen. Further clinical investigation is warranted to
fully elucidate its role in the management of P. aeruginosa infections. This technical guide
provides a foundational understanding of the in vitro characteristics of tomopenem, which can
inform future research and development efforts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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